1-(4-Phenylpiperazin-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone
Description
This compound features a triazolopyridazine core substituted with a p-tolyl group at position 3 and a thioether-linked ethanone moiety bearing a 4-phenylpiperazine group. The triazolopyridazine scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6OS/c1-18-7-9-19(10-8-18)24-26-25-21-11-12-22(27-30(21)24)32-17-23(31)29-15-13-28(14-16-29)20-5-3-2-4-6-20/h2-12H,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASLIEAXHASNOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Phenylpiperazin-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics. The compound features a piperazine ring, a triazolo-pyridazine moiety, and a thioether linkage, which may contribute to its diverse biological activities.
Structural Characteristics
The compound's molecular formula is , and its molecular weight is approximately 410.55 g/mol. The structural components include:
- Piperazine ring : Known for its role in various pharmacological activities.
- Triazolo-pyridazine moiety : Associated with anti-inflammatory and antimicrobial properties.
- Thioether linkage : May enhance lipophilicity and bioavailability.
Biological Activities
Research indicates that compounds containing piperazine and triazole structures exhibit a range of biological activities, including:
- Antidepressant Effects : The piperazine moiety is often linked to serotonin receptor interactions, suggesting potential antidepressant properties.
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
- Anti-inflammatory Properties : The triazole component may contribute to the modulation of inflammatory pathways.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antidepressant | Serotonin receptor modulation | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Modulation of inflammatory cytokines |
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound.
- Antidepressant Activity : A study indicated that derivatives with piperazine structures demonstrated significant binding affinity for serotonin receptors, leading to behavioral changes in animal models .
- Antimicrobial Efficacy : Research on related triazole compounds revealed strong inhibitory effects against Gram-positive and Gram-negative bacteria . The presence of the thioether group was noted to enhance the antimicrobial potency.
- Anti-inflammatory Effects : In vitro assays showed that compounds with similar structures could reduce the production of pro-inflammatory cytokines in activated macrophages . This suggests a potential application in treating inflammatory diseases.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
| Compound Name | Core Structure | Substituents | Biological Activity | References |
|---|---|---|---|---|
| Target Compound | Triazolo[4,3-b]pyridazine | 4-Phenylpiperazinyl (electron-rich), p-tolyl (lipophilic) | Antiproliferative (hypothesized) | [1,10] |
| AZD5153 | Triazolo[4,3-b]pyridazine | 3-Methoxy, 4-piperidyl (basic) | BRD4 inhibitor, antitumor (IC₅₀: 5 nM) | [2,6,10] |
| Lin28-1632 | Triazolo[4,3-b]pyridazine | N-Methylacetamide, 3-methylphenyl (hydrophobic) | Lin28 inhibitor (IC₅₀: 0.8 µM) | [5,12] |
| 1-(4-Morpholinyl)-2-((3-(2-pyridinyl)-...) | Triazolo[4,3-b]pyridazine | Morpholinyl (polar), 2-pyridinyl (hydrogen-bonding) | Undisclosed (structural analog) | [7] |
Key Observations:
- Substituent Impact on Activity: AZD5153: The 3-methoxy and piperidyl groups enable bivalent binding to bromodomains, enhancing BRD4 inhibition and antitumor efficacy . Lin28-1632: The N-methylacetamide group likely facilitates interactions with Lin28’s RNA-binding domain, critical for stem cell regulation .
- Synthesis Strategies: The target compound’s synthesis likely parallels methods for analogous triazolopyridazines, such as coupling bromoethanone derivatives with thiol-containing intermediates under basic conditions (e.g., triethylamine in ethanol) .
Pharmacological and Physicochemical Properties
- Lipophilicity : The p-tolyl group in the target compound increases logP compared to AZD5153 (methoxy) or morpholinyl derivatives, suggesting improved blood-brain barrier penetration .
- Melting Points : Triazolopyridazine derivatives exhibit high melting points (e.g., 253–255°C for compound E-4b in ), indicative of crystalline stability, which may influence formulation strategies .
Q & A
Q. What are the optimized synthetic routes for this compound, and what critical reaction conditions must be controlled?
The synthesis typically involves a multi-step process:
- Step 1: Chlorination of precursor molecules using thionyl chloride (SOCl₂) to activate reactive sites.
- Step 2: Nucleophilic substitution with 4-phenylpiperazine derivatives in solvents like dimethylformamide (DMF) or dioxane under reflux (80–120°C).
- Step 3: Coupling of the triazolopyridazine-thioether moiety via a thiol-ether linkage, often catalyzed by palladium-based catalysts (e.g., Pd/C) or copper iodide. Critical parameters: Temperature control during reflux, anhydrous conditions to prevent hydrolysis, and purification via column chromatography or recrystallization.
Q. Which analytical techniques are most effective for structural elucidation and purity assessment?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm bond connectivity and substituent positions.
- Mass Spectrometry (MS): High-resolution MS for molecular weight verification.
- X-ray Crystallography: Resolves stereochemistry and crystal packing, as demonstrated for structurally analogous compounds (e.g., triazolopyridazine derivatives).
- HPLC: Purity assessment (>95% recommended for biological assays).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
- Substituent Variation: Replace the p-tolyl group with electron-withdrawing/donating aryl groups (e.g., 4-fluorophenyl, 4-methoxyphenyl) to assess electronic effects on receptor binding.
- Biological Assays: Test modified analogues in target-specific assays (e.g., kinase inhibition, GPCR activity) with IC₅₀ determination.
- Computational Modeling: Molecular docking against protein targets (e.g., serotonin receptors) to predict binding affinities and guide synthetic prioritization.
Q. How should researchers address contradictions in reported biological activity data across studies?
- Assay Standardization: Compare experimental conditions (e.g., cell lines, incubation times, solvent controls).
- Compound Integrity: Verify purity (HPLC) and stability (e.g., detect hydrolysis byproducts via LC-MS).
- Pharmacokinetic Factors: Evaluate metabolic stability (e.g., liver microsome assays) and membrane permeability (Caco-2 models) to rule out false negatives.
Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and reproducibility?
- Catalyst Optimization: Use heterogeneous catalysts (e.g., Pd/C) for easier recovery and reuse.
- Solvent Selection: Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety profiles.
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
Data Contradiction Analysis
Q. How to interpret conflicting data on the compound’s solubility and bioavailability?
- Solubility: Test in multiple buffers (e.g., PBS, simulated gastric fluid) and use co-solvents (DMSO <1% v/v) to avoid aggregation.
- Bioavailability: Cross-validate in vivo vs. in vitro models; consider prodrug derivatization (e.g., esterification of the ketone group) to enhance absorption.
Methodological Tables
Table 1: Key Synthetic Parameters and Yield Optimization
| Step | Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | SOCl₂ | Toluene | 80 | 75–85 |
| 2 | 4-Phenylpiperazine | DMF | 120 (reflux) | 60–70 |
| 3 | Pd/C, CuI | Dioxane | 100 | 50–65 |
| Adapted from methodologies in |
Table 2: Analytical Benchmarks for Structural Confirmation
| Technique | Key Data Points | Purpose |
|---|---|---|
| ¹H NMR | δ 7.2–8.1 (aryl-H), δ 3.8–4.2 (piperazine-CH₂) | Substituent identification |
| HRMS | m/z 450.1893 [M+H]⁺ | Molecular formula validation |
| XRD | Bond angles (112–118°), space group P1 | Stereochemical resolution |
| Data from |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
